Fraction sp³ (Fsp³) Comparison vs. Aromatic Benzoxazole Analog: Higher Three-Dimensionality
The target compound exhibits an Fsp³ of 0.79, substantially exceeding the Fsp³ of 0.46 measured for the closest fully aromatic analog 2-{7-azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole (CAS 2415583-82-1). This 72% higher saturation level moves the scaffold well above the average Fsp³ of 0.36 reported for discovery‑phase compounds and even above the mean of 0.47 for marketed drugs, correlating with improved clinical success likelihood [1][2].
| Evidence Dimension | Fraction sp³‑hybridized carbon (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.79 (11 sp³ carbons / 14 total carbons) |
| Comparator Or Baseline | 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole: Fsp³ = 0.46 (6 / 13); Discovery‑phase mean Fsp³ = 0.36; Marketed‑drug mean Fsp³ = 0.47 |
| Quantified Difference | +0.33 vs. closest analog; +0.43 vs. discovery mean; +0.32 vs. drug mean |
| Conditions | Fsp³ calculated from structural formulas; historical benchmarks from Lovering et al. (2009) dataset of >50,000 compounds |
Why This Matters
Higher Fsp³ is empirically linked to reduced attrition in clinical development and improved aqueous solubility, making the target compound a strategically superior fragment starting point.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
- [2] CAS Registry No. 2415583-82-1. Chemical Abstracts Service, American Chemical Society. View Source
